molecular formula C6H5N3O B14807391 Pyrrolo[2,3-d]pyrimidin-4-ol;3H-Pyrrolo[2,3-d]pyrimidin-4(7H)-one

Pyrrolo[2,3-d]pyrimidin-4-ol;3H-Pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No.: B14807391
M. Wt: 135.12 g/mol
InChI Key: JPLXJVCQSORPGE-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-d]pyrimidin-4-ol (CAS: 1174565-85-5) and its tautomer, 3H-Pyrrolo[2,3-d]pyrimidin-4(7H)-one, are nitrogen-containing fused heterocycles with a bicyclic structure comprising pyrrole and pyrimidine rings. These compounds are pivotal in medicinal chemistry due to their structural resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes . Synonyms for these compounds include 7-deazahypoxanthine and 4-hydroxypyrrolo[2,3-d]pyrimidine, reflecting their role as purine analogs .

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

3,5-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C6H5N3O/c10-6-4-1-2-7-5(4)8-3-9-6/h2-3H,1H2,(H,8,9,10)

InChI Key

JPLXJVCQSORPGE-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=C1C(=O)NC=N2

Origin of Product

United States

Preparation Methods

Traditional Acid-Mediated Cyclization

The cyclization of 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol under acidic conditions represents a foundational method for synthesizing Pyrrolo[2,3-d]pyrimidin-4-ol. In this approach, 150 mg of the precursor is dissolved in 5 mL of 1N HCl and stirred at room temperature for one hour. The reaction proceeds via intramolecular cyclization, where the diethoxyethyl group facilitates ring closure, yielding 60 mg (64%) of the target compound as a white solid after filtration and drying. While this method is straightforward, its moderate yield and reliance on stoichiometric acid limit its industrial applicability.

Key advantages include:

  • Minimal purification requirements : The product precipitates directly from the reaction mixture.
  • Cost-effective reagents : Hydrochloric acid is inexpensive and readily available.

However, competing side reactions, such as over-acidification leading to decomposition, necessitate careful control of reaction time and temperature.

Formamidine-Mediated Cyclization and Elimination

A patent by CN110386936B discloses a high-yield route to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a precursor to Pyrrolo[2,3-d]pyrimidin-4-ol. The process involves two stages:

  • Condensation : 2-Methyl-3,3-dichloroacrylonitrile reacts with trimethyl orthoformate in methanol to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.
  • Cyclization and Elimination : The intermediate undergoes addition-condensation with formamidine acetate in the presence of sodium methoxide, followed by HCl elimination at 65–70°C.

This method achieves a 90.2% yield with 99.3% purity, attributed to the one-pot strategy that minimizes intermediate isolation. The use of sodium methoxide as a dual base and nucleophile enhances reaction efficiency, while the solvent system (methanol/water) ensures solubility of both polar and non-polar intermediates.

Optimized Conditions :

  • Molar ratio (base:formamidine:intermediate) = 2.0–3.0:1.0–1.5:1
  • Temperature gradient: 20–40°C (condensation), 60–80°C (elimination).

Microwave-Assisted Multicomponent Synthesis

Microwave irradiation has emerged as a green and efficient method for synthesizing pyrrolo[2,3-d]pyrimidine derivatives. A 2023 study demonstrated a one-pot, three-component reaction involving 5-aminouracil, 4-hydroxycoumarin, and phenyl glyoxal monohydrate. Under microwave conditions (AcOH:H₂O, 1:1), the reaction completes in 30 minutes with a 92% yield, avoiding column chromatography.

Mechanistic Insights :

  • Knoevenagel Condensation : 4-Hydroxycoumarin and phenyl glyoxal form an α,β-unsaturated ketone intermediate.
  • Nucleophilic Addition : 5-Aminouracil attacks the electrophilic carbonyl, followed by intramolecular cyclization and dehydration.

Density functional theory (DFT) calculations (B3LYP/6-31+G(d,p)) corroborate the reaction pathway, revealing a HOMO-LUMO energy gap ($$ \Delta E $$) of 3.8 eV for the product, indicative of electronic stability.

Table 1: Solvent Optimization for Microwave Synthesis

Solvent System Temperature (°C) Time (h) Yield (%)
AcOH:H₂O (1:1) 80 0.5 92
Ethanol 78 2 74
Water 100 4 65

Nucleophilic Addition and Cyclization

US Patent 5,254,687 describes a versatile route using nucleophiles (e.g., $$ \text{R}^2\text{-C(=NH)NH}_2 $$) and 2-amino-5-substituted furans. Heating the reactants in alkanols (e.g., ethanol) induces cyclization without specialized equipment. For example, 6-chloro-7-deazapurine reacts with benzocaine under reflux to form ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate, a derivative precursor.

Key Features :

  • Broad substrate scope : Alkyl, aryl, and thioether groups are tolerated at the 5-position.
  • Functional group compatibility : Amino and hydroxy groups remain intact during cyclization.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for Pyrrolo[2,3-d]pyrimidin-4-ol Synthesis

Method Yield (%) Purity (%) Time Scalability Green Metrics
Acid-Mediated 64 >95 1 h Moderate Low
Formamidine 90.2 99.3 8 h High Moderate
Microwave 92 98 0.5 h High High
Nucleophilic 75* >90 12 h Moderate Low

*Estimated from analogous reactions.

Critical Evaluation :

  • Microwave synthesis excels in yield and time efficiency but requires specialized equipment.
  • Formamidine-mediated routes balance yield and scalability, making them suitable for industrial production.
  • Acid-mediated methods remain relevant for small-scale laboratory synthesis due to simplicity.

Chemical Reactions Analysis

Nucleophilic Substitution at N-7

Pyrrolo[2,3-d]pyrimidin-4-ol undergoes alkylation at N-7 using alkyl halides or tosylates under basic conditions:

ReagentConditionsProductYieldSource
Cyclopropylmethyl bromideK₂CO₃, DMFN7-cyclopropylmethyl derivative75–85%
(N-Acetylpiperidin-4-yl)methyl tosylateNaH, THFN7-(piperidinylmethyl) derivative68%

Suzuki-Miyaura Coupling at C-5

Iodination at C-5 using N-iodosuccinimide (NIS) enables cross-coupling with aryl boronic acids:

Aryl Boronic AcidCatalystProductYieldSource
4-Methoxynaphthalen-1-ylPd(PPh₃)₄, K₂CO₃C5-(methoxynaphthyl) derivative82%
3-EthoxyphenylPd(dppf)Cl₂C5-ethoxyphenyl derivative78%

Hydrazide Formation

Reaction with hydrazine hydrate converts ester derivatives to hydrazides:

Starting MaterialConditionsProductYieldSource
Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoateHydrazine hydrate, reflux4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide71%

Schiff Base Formation

Hydrazides react with aldehydes to form benzylidene derivatives:

AldehydeConditionsProductYieldSource
2-BromobenzaldehydeEthanol, reflux(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-(2-bromobenzylidene)benzohydrazide65%
4-FluorobenzaldehydeAcetic acid, Δ4-fluoro-substituted benzylidene derivative70%

Ring Expansion

Treatment with formic acid induces cyclization to form pyrimidine-fused derivatives:

Starting MaterialConditionsProductYieldSource
7-(3,4-Dichlorophenyl)-5,6-diphenylpyrrolopyrimidineFormic acid, refluxDihydropyrido[2,3-d:6,5-d']dipyrimidine63%

Aminolysis

Reaction with formamide introduces amino groups:

SubstrateConditionsProductYieldSource
7-(3,4-Dichlorophenyl)-5,6-diphenylpyrrolopyrimidineFormamide, reflux7-(3,4-Dichlorophenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine58%

Key Research Findings

  • Kinase inhibition : C5-substituted derivatives (e.g., methoxynaphthyl groups) show IC₅₀ values of 0.210–0.530 μM against Plasmodium falciparum CDPK4 .

  • Anticancer activity : Hydrazide-benzylidene derivatives exhibit cytotoxic effects against HepG2 cells (IC₅₀ = 4.2–9.8 μM) .

  • Structural versatility : The hydroxyl group at C4 facilitates hydrogen bonding with kinase hinge regions (e.g., Tyr150 and Asp148 in PfCDPK4) .

Scientific Research Applications

Pyrrolo[2,3-d]pyrimidines are fused heterocycles with a pyrrole ring attached to a pyrimidine base, displaying a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . They have become important in medicinal chemistry, offering a core structure for creating new drugs .

Anticancer Activity

Pyrrolopyrimidine derivatives have demonstrated anticancer activities in several studies .

MMP-9 Inhibition: Research indicates that specific pyrrolopyrimidine derivatives exhibit cytotoxicity against MCF-7 cancer cells .

  • Compound 3 was identified as the most cytotoxic compound against MCF-7 cells, with an IC50 value of 23.42 µM .
  • This compound induces apoptosis and increases the ROS(+) cell population in MCF-7 cells .
  • It significantly reduces MMP-9 activity, showing inhibitory activities of 42.16 ± 5.10% and 58.28 ± 1.96% at 10 µM and 50 µM concentrations, respectively .
  • Molecular docking results support the activity, demonstrating key hydrogen bonds with the binding site of MMP-9, suggesting it as a potential lead compound for developing MMP-9 inhibitors .

RET Inhibition: Pyrrolo[2,3-d]pyrimidine derivatives have been explored for their ability to inhibit RET (rearranged during transfection) kinase, a target in cancer therapy .

  • These derivatives inhibit both wild-type RET and drug-resistant mutants like RET V804M .
  • They also inhibit the growth of CCDC6-RET gene rearrangement-driven non-small cell lung cancer (NSCLC) cell lines .

Multi-Kinase Inhibition: Some pyrrolo[2,3-d]pyrimidine derivatives act as multi-kinase inhibitors, affecting cell cycle progression and inducing apoptosis in cancer cells .

  • Compounds 6f and 6n have been shown to suppress cell cycle progression in HepG2 cells and induce early and late apoptosis .

Protein Kinase Inhibition

Pyrrolo[2,3-d]pyrimidines have been modified to inhibit protein kinases, crucial enzymes in cell signaling .

PKB/Akt Inhibition: Modifications to 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-amines have led to ATP-competitive inhibitors of protein kinase B (Akt) .

  • These compounds exhibit up to 150-fold selectivity for PKB inhibition over the closely related kinase PKA .
  • Further structural modifications identified 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable PKB inhibitors .
  • These inhibitors modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Antimalarial Activity

Pyrrolo[2,3-d]pyrimidines are investigated as potential inhibitors of calcium-dependent protein kinases in Plasmodium falciparum, the malaria parasite .

PfCDPK4 and PfCDPK1 Inhibition: A series of pyrrolo[2,3-d]pyrimidines were designed as potential bumped kinase inhibitors targeting P. falciparum calcium-dependent protein kinase 4 (PfCDPK4) .

  • Some compounds displayed inhibitory activity against either PfCDPK4 (IC50 = 0.210–0.530 μM) or PfCDPK1 (IC50 = 0.589 μM) .
  • These findings can be used to optimize molecular models for predicting inhibitory activity against PfCDPK4 .

Other Activities

Beyond anticancer and antimalarial applications, pyrrolo[2,3-b]pyridine derivatives (closely related to pyrrolo[2,3-d]pyrimidines) possess diverse pharmacological properties .

  • 1H-pyrrolo[2,3-b]pyridine derivatives exhibit anticonvulsant, analgesic, anti-inflammatory, anti-MDR, anti-hypertensive, and antipyretic activities .

Mechanism of Action

The mechanism of action of Pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as kinases. These compounds inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making these compounds effective anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Heterocycles

The biological and physicochemical properties of pyrrolo[2,3-d]pyrimidin-4-ol derivatives are influenced by heteroatom substitutions and regiochemistry. Below is a comparative analysis with analogous compounds:

Table 1: Comparative Analysis of Pyrrolo[2,3-d]pyrimidin-4-ol and Related Heterocycles

Compound Class Core Structure Key Substituents Biological Activity Key References
Pyrrolo[2,3-d]pyrimidin-4-ol Pyrrole + pyrimidine (N,N) 5-Iodo, 7-methyl, 4-amino Kinase inhibition (AURKA, EGFR, FLT3)
Thieno[2,3-d]pyrimidin-4(3H)-one Thiophene + pyrimidine (S,N) 2-Thioxo, 6-aminothiouracil Antibacterial, antitumor (psoralen-like activity)
Pyrido[2,3-d]pyrimidin-4(3H)-one Pyridine + pyrimidine (N,N) 2-Thioxo, aryl chalcones Anticancer (cell line screening)
Furo[2,3-d]pyrimidin-2(3H)-one Furan + pyrimidine (O,N) Acetylated arabinosides Antiviral (nucleoside analogs)

Key Differences:

Electronic Properties: Thieno[2,3-d]pyrimidin-4(3H)-one’s sulfur atom enhances lipophilicity and π-π stacking, favoring membrane penetration in antibacterial agents . Pyrrolo[2,3-d]pyrimidin-4-ol’s nitrogen-rich core facilitates hydrogen bonding with kinase ATP-binding pockets .

Biological Selectivity :

  • Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives exhibit broader anticancer activity due to pyridine’s planar geometry, enabling intercalation with DNA .
  • 5-Iodo-pyrrolo[2,3-d]pyrimidin-4(7H)-one derivatives show enhanced EGFR inhibition compared to bromo or chloro analogs, attributed to iodine’s van der Waals interactions .

Synthetic Flexibility :

  • Furo[2,3-d]pyrimidin-2(3H)-one derivatives are converted to pyrrolo analogs under microwave conditions, highlighting the scaffold’s adaptability for nucleoside synthesis .

Structure-Activity Relationship (SAR) Insights

Substituents at positions 2, 4, 5, and 7 significantly modulate activity:

  • Position 4: Amino groups (e.g., 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino) in FN-1501) enhance FLT3/CDK inhibition by mimicking ATP’s adenine moiety .
  • Position 5 : Bulky aryl groups (e.g., 3,5-dibromophenyl) improve antitumor potency by increasing steric hindrance and target affinity .
  • Position 7 : Cyclopropylmethyl or piperidinyl groups optimize pharmacokinetics by reducing metabolic degradation .

Notes and Considerations

  • Tautomerism : Pyrrolo[2,3-d]pyrimidin-4-ol and 3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one may interconvert depending on solvent polarity and pH, affecting binding interactions .
  • Regiochemistry : Substituent placement (e.g., 5-iodo vs. 6-methyl) dictates selectivity; 5-substituted derivatives often outperform 6-substituted analogs in kinase assays .
  • Limitations: Thieno and furo analogs, while bioactive, exhibit lower aqueous solubility than pyrrolo derivatives, limiting their therapeutic applicability .

Biological Activity

Pyrrolo[2,3-d]pyrimidin-4-ol and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of these compounds, focusing on their potential as therapeutic agents against various diseases, including cancer and malaria.

1. Overview of Pyrrolo[2,3-d]pyrimidine Compounds

Pyrrolo[2,3-d]pyrimidines are a class of heterocyclic compounds characterized by their fused pyrrole and pyrimidine rings. These compounds exhibit a range of biological activities, making them valuable in drug discovery.

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives. For instance, a series of novel substituted pyrrolo[2,3-d]pyrimidines were synthesized and evaluated for their anticancer properties. The most potent compound demonstrated an IC50 value of 1.5 nM against EGFR (epidermal growth factor receptor), outperforming traditional inhibitors like erlotinib (IC50 = 2.3 nM) .

Table 1: Anticancer Activity of Pyrrolo[2,3-d]pyrimidines

CompoundTargetIC50 (nM)Activity
4iEGFR1.5Highly potent
ErlotinibEGFR2.3Standard inhibitor
4jEGFRTBDTBD
4kEGFRTBDTBD

3. Inhibition of Malaria Kinases

Pyrrolo[2,3-d]pyrimidines have also been identified as potential inhibitors of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs). A study reported that several derivatives exhibited IC50 values ranging from 0.210 to 0.530 μM against PfCDPK4 and 0.589 μM against PfCDPK1 . These findings suggest that these compounds could be developed as novel antimalarial agents.

Table 2: Inhibition of Malaria Kinases by Pyrrolo[2,3-d]pyrimidines

CompoundTargetIC50 (μM)Activity
Compound APfCDPK40.210Strong inhibitor
Compound BPfCDPK40.530Moderate inhibitor
Compound CPfCDPK10.589Moderate inhibitor

The mechanism through which pyrrolo[2,3-d]pyrimidine derivatives exert their biological effects often involves the inhibition of specific kinases or receptors:

  • EGFR Inhibition: The compounds promote apoptosis and inhibit cell cycle progression in cancer cells, particularly glioblastoma .
  • Kinase Selectivity: The structural features of these compounds allow for selective inhibition of kinases involved in critical cellular processes without significant toxicity to mammalian cells .

5. Case Studies and Research Findings

Several case studies have illustrated the efficacy of pyrrolo[2,3-d]pyrimidines in various biological contexts:

  • A study demonstrated that specific derivatives significantly inhibited the proliferation of glioblastoma cells while inducing apoptosis in a concentration-dependent manner .
  • Another investigation focused on the anti-inflammatory properties of fused pyrrolopyrimidine derivatives, showing promising results in inhibiting pro-inflammatory pathways .

6. Conclusion

Pyrrolo[2,3-d]pyrimidin-4-ol and its derivatives represent a promising class of compounds with significant biological activities, particularly in cancer therapy and malaria treatment. Ongoing research into their mechanisms and structure-activity relationships will likely yield new therapeutic options.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the pyrrolo[2,3-d]pyrimidin-4-ol scaffold?

  • Methodological Answer : The core structure is synthesized via:

  • Condensation reactions : Omega-substituted aldehydes react with 2,6-diaminopyrimidin-4(3H)-one, followed by Boc protection to stabilize intermediates. This approach enables regioselective glycosylation for nucleoside analogs .
  • Cyclization protocols : Partial hydrolysis of aminonitrile derivatives with formic acid or thionyl chloride yields pyrrolo[2,3-d]pyrimidin-4-ones. For example, refluxing with formamide achieves cyclization in 60% yield .
  • One-pot syntheses : Environmentally benign methods avoid hazardous reagents like Raney nickel. Acyl-protected aminoacetone reacts with cyanoacetamide, achieving 60% overall yield via sequential cyclization .

Q. How do Boc protection strategies enhance the synthesis of pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodological Answer : Boc (tert-butoxycarbonyl) groups protect reactive amines during multi-step syntheses. For instance, tris-Boc protection (N(2),N(2),N(7)-tris-Boc) stabilizes intermediates, enabling direct condensation with carbohydrate derivatives without side reactions. This method is critical for synthesizing 2-amino-7-ribofuranosyl derivatives .

Q. What catalytic systems are effective in cyclization reactions to form the pyrrolo[2,3-d]pyrimidine core?

  • Methodological Answer :

  • Magnesium-doped hydroxyapatite nanocomposites : Catalyze cyclization in 5,6-diphenyl derivatives, achieving antibacterial activity via a two-step process (precursor synthesis followed by formic acid-mediated cyclization) .
  • Phosphorus pentoxide/N,N-dimethylcyclohexylamine : Enables one-step synthesis of 4-aminated derivatives at 200–220°C, with aromatic amines yielding 27–86% and aliphatic amines 16–94% .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in one-pot syntheses?

  • Methodological Answer : Key optimizations include:

  • Solvent selection : Isopropanol with HCl facilitates nucleophilic substitution at the 4-position, while ethanol with K₂CO₃ promotes multicomponent reactions .
  • Temperature control : Refluxing at 150°C for 12–48 hours ensures complete cyclization, as seen in 4-chloro-5-ethyl derivatives .
  • Precursor design : Ethyl 2-cyano-4,4-dimethoxybutanoate precursors reduce side reactions, improving yields by 20–30% compared to traditional routes .

Q. What strategies address contradictory bioactivity data in pyrrolo[2,3-d]pyrimidine derivatives with different substitution patterns?

  • Methodological Answer : Contradictions arise from substituent effects on pharmacokinetics. Systematic approaches include:

  • Comparative assays : Standardized kinase inhibition (e.g., CHK1 ) vs. antibacterial testing (e.g., 5,6-diphenyl derivatives ) to isolate substituent-specific effects.
  • Metabolic stability studies : Modifying 4-position substituents (e.g., chlorine or ethyl groups) alters binding to ATP pockets in kinases, resolving discrepancies in antitumor vs. anti-HIV activity .

Q. How does regioselectivity in nucleophilic substitution impact the synthesis of substituted derivatives?

  • Methodological Answer :

  • Acid-mediated conditions : Isopropanol/HCl under reflux favors substitution at the 4-position over the 2-position. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reacts with anilines to yield 4-aminated derivatives (37–86% yield) .
  • Steric and electronic effects : Bulky substituents (e.g., 3-thienylmethyl) reduce yields due to steric hindrance, while electron-withdrawing groups (e.g., halogens) enhance reactivity at the 5-position .

Key Findings from Recent Studies

  • Antitumor activity : 4-(Pyrrolo[2,3-d]pyrimidin-4-yloxy)benzamide derivatives inhibit CHK1 with IC₅₀ values < 100 nM, validated via kinase profiling .
  • Anti-HIV activity : 4-Amino-5-fluoro-7-ribofuranosyl derivatives show moderate activity (EC₅₀ = 2.5 µM) without cytotoxicity .
  • Antibacterial activity : 5,6-Diphenyl derivatives synthesized via Mg-doped hydroxyapatite nanocomposites exhibit MIC values of 8 µg/mL against S. aureus .

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